molecular formula C18H30N6O B6444852 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one CAS No. 2640959-70-0

2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B6444852
CAS No.: 2640959-70-0
M. Wt: 346.5 g/mol
InChI Key: QLDUFEYTZFACJM-UHFFFAOYSA-N
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Description

2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound with intriguing pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as piperidine, pyrimidine, and dimethylamine.

  • Coupling Reactions: : Key steps often include coupling reactions, where intermediates are formed through reactions like nucleophilic substitution or palladium-catalyzed cross-coupling.

  • Purification: : The intermediate compounds are purified using chromatography techniques.

  • Final Assembly: : The final step involves the combination of the intermediates under controlled conditions, using reagents like trifluoroacetic acid or other suitable catalysts.

Industrial Production Methods

Industrial production of this compound may leverage automated systems for large-scale synthesis. High-throughput reactors and continuous flow synthesis can be employed to increase yield and efficiency while maintaining the purity and integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one can undergo several types of chemical reactions, including:

  • Oxidation: : Reacting with oxidizing agents to form oxides or other oxidation products.

  • Reduction: : Using reducing agents to break down the compound into simpler molecules.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, modifying the compound's functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.

  • Substitution: : Halogenation agents like N-bromosuccinimide or sulfuric acid for electrophilic aromatic substitution.

Major Products

The primary products of these reactions include various substituted pyrimidines, piperidines, and piperazines, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one serves as a versatile building block for synthesizing more complex molecules, facilitating studies on reaction mechanisms and molecular interactions.

Biology

This compound's potential biological activities make it a candidate for research into enzyme inhibition, receptor binding, and other biochemical pathways, aiding in the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound might be explored for its therapeutic potential, including its use as a lead compound in drug discovery programs targeting various diseases.

Industry

Its properties could be leveraged in industrial applications such as the development of new materials, catalysts, or additives, enhancing the performance and functionality of existing products.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. Its mechanism of action likely involves binding to specific sites, modulating the activity of these targets and altering downstream signaling pathways. The detailed pathways and molecular interactions require further elucidation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]morpholin-1-yl}-1-(piperidin-1-yl)ethan-1-one

  • 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]pyrrolidin-1-yl}-1-(piperidin-1-yl)ethan-1-one

Uniqueness

What sets 2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one apart is its unique combination of functional groups, contributing to its specific chemical and biological properties. Its structure provides a balance of hydrophobic and hydrophilic regions, influencing its solubility, reactivity, and interaction with biological targets.

The detailed and intricate nature of this compound makes it a subject of great interest across multiple fields of research, with potential implications for future scientific and industrial advancements.

Properties

IUPAC Name

2-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O/c1-15-13-16(21(2)3)20-18(19-15)24-11-9-22(10-12-24)14-17(25)23-7-5-4-6-8-23/h13H,4-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDUFEYTZFACJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCCCC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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